molecular formula C20H32O2 B1249392 Sarcophytol B

Sarcophytol B

Cat. No.: B1249392
M. Wt: 304.5 g/mol
InChI Key: LBNWKNLAXODPTN-WMDYEEBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarcophytol B is a complex organic compound characterized by its unique structure and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcophytol B involves multiple steps, including the formation of the cyclotetradecatetraene ring and the introduction of the hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry and double bond configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Sarcophytol B can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds may result in a fully saturated cyclotetradecatetraene derivative.

Scientific Research Applications

Chemistry

In chemistry, Sarcophytol B is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs or treatments.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its complex structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of Sarcophytol B involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sarcophytol B include other cyclotetradecatetraene derivatives with different substituents or stereochemistry. These compounds may share similar chemical properties but differ in their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,2R,3Z,5E,9E,13E)-6,10,14-trimethyl-3-propan-2-ylcyclotetradeca-3,5,9,13-tetraene-1,2-diol

InChI

InChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1

InChI Key

LBNWKNLAXODPTN-WMDYEEBDSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C=C(\[C@H]([C@@H](/C(=C/CC1)/C)O)O)/C(C)C)/C

Canonical SMILES

CC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C

Synonyms

sarcophytol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcophytol B
Reactant of Route 2
Sarcophytol B
Reactant of Route 3
Sarcophytol B
Reactant of Route 4
Sarcophytol B
Reactant of Route 5
Sarcophytol B
Reactant of Route 6
Sarcophytol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.